molecular formula C25H22BrN3OS B2957125 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime CAS No. 321998-41-8

5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime

Cat. No. B2957125
CAS RN: 321998-41-8
M. Wt: 492.44
InChI Key: DZKPXQMCSTYQSZ-JVWAILMASA-N
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Description

The compound “5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime” is a chemical substance with the CAS Number: 318247-52-8 . It has a molecular weight of 373.27 and its IUPAC name is 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H13BrN2OS/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-11H,1H3 . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point range of 150 - 153 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of related pyrazole derivatives provide a foundation for understanding their chemical properties and potential applications. For instance, Uraev et al. (2020) synthesized aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione, leading to dinuclear metal-chelates with Cu2N2O4, Cu2N2O2(S2), Cu2N2S4 chromophores. These complexes were analyzed for their magnetic and spectral properties, highlighting the role of bridging atoms in influencing these characteristics (Uraev et al., 2020).

Biomedical Applications

Compounds bearing the pyrazole moiety have been explored for their biomedical potential. Ryzhkova et al. (2020) investigated the electrochemically induced transformation of related compounds, demonstrating their promise for regulating inflammatory diseases through docking studies (Ryzhkova et al., 2020).

Catalytic Applications

The synthetic versatility of pyrazole derivatives extends to their use in catalysis. For example, a study on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrated the utility of related compounds in facilitating complex chemical transformations (Facchetti et al., 2016).

Antimicrobial and Antioxidant Activities

New series of pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating the potential of such compounds in pharmaceutical applications. Bhat et al. (2016) highlighted the broad spectrum of antimicrobial activities and moderate to good antioxidant activities of these compounds, further supported by in silico molecular docking studies (Bhat et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

(E)-1-[5-(4-bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3OS/c1-18-8-10-19(11-9-18)17-30-27-16-23-24(20-6-4-3-5-7-20)28-29(2)25(23)31-22-14-12-21(26)13-15-22/h3-16H,17H2,1-2H3/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKPXQMCSTYQSZ-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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